molecular formula C11H12ClF3N2O B566908 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride CAS No. 1252686-45-5

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B566908
CAS No.: 1252686-45-5
M. Wt: 280.675
InChI Key: VRBJZJNYNDUOJU-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to an indole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the introduction of the trifluoromethoxy group onto the indole ring, followed by the formation of the ethanamine side chain. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group and other substituents on the indole ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformations with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole ring, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group and indole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with various substituents, such as:

  • 2-(6-Methoxy-1H-indol-3-yl)ethanamine
  • 2-(6-Fluoro-1H-indol-3-yl)ethanamine
  • 2-(6-Chloro-1H-indol-3-yl)ethanamine

Uniqueness

2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[6-(trifluoromethoxy)-1H-indol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)17-8-1-2-9-7(3-4-15)6-16-10(9)5-8;/h1-2,5-6,16H,3-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBJZJNYNDUOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40721020
Record name 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252686-45-5
Record name 2-[6-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40721020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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